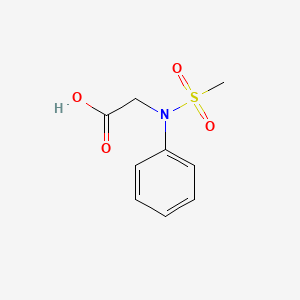

N-(methylsulfonyl)-N-phenylglycine

Description

Contextualization within N-Substituted Glycine (B1666218) Derivatives Research

N-(methylsulfonyl)-N-phenylglycine belongs to the broad class of N-substituted glycine derivatives. Glycine, the simplest proteinogenic amino acid, serves as a versatile backbone for chemical modification. nih.govacs.org The substitution on the nitrogen atom allows for the creation of a vast library of compounds with diverse properties and applications. These derivatives are significant ligands in bioinorganic chemistry and are explored for a range of biological functions. nih.govacs.org

Research into N-substituted glycines is extensive. A significant area of this research is the synthesis of "peptoids," or N-substituted glycine oligomers, which are peptide mimics. nih.gov First reported in 1992, peptoids are valued for their ease of synthesis and resistance to proteolytic degradation, making them promising candidates in drug discovery and as molecular biology tools. nih.gov The modular design allows for the incorporation of a wide variety of side chains, leading to large combinatorial libraries for screening. nih.gov

Furthermore, the synthesis of N-aryl glycines and their derivatives is a focal point for developing novel therapeutic agents. For instance, various N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for their potential anti-inflammatory properties. nih.gov The core idea is that the glycine portion can enhance the physicochemical and biological characteristics of the molecule. nih.gov The study of phenylglycine-type amino acids is also crucial as they are found in numerous peptide-based natural products with significant biological activity, including antibiotics. nih.gov The development of efficient synthetic methods, such as photoredox cross-dehydrogenative coupling and decarboxylative annulation, continues to expand the chemical space and accessibility of these important compounds. researchgate.net

Historical Perspective of Related Chemical Structures in Synthetic Endeavors

The synthetic exploration of structures related to N-phenylglycine has a rich history driven by the search for new pharmaceuticals and bioactive molecules. Phenylglycine and its analogs are key components in a variety of natural products, and understanding their formation has been a long-standing goal. nih.gov Early work, such as a 1980 study, demonstrated the use of derivatives of D(-)-2-phenylglycine as amino-protecting groups in the synthesis of D(-)-α-aminobenzylpenicillin (ampicillin), a widely used β-lactam antibiotic. jst.go.jp This highlighted the utility of modifying the N-phenylglycine core for complex synthetic applications.

The field saw a significant advancement with the introduction of solid-phase synthesis for N-substituted glycine oligomers (peptoids) in 1992 by Zuckermann and colleagues. nih.gov This innovation was initially aimed at accelerating lead structure development in the pharmaceutical industry by creating large combinatorial libraries of short oligomers. nih.gov Over time, the synthetic accessibility has allowed for the creation of much longer and more complex peptoid structures, expanding their application into materials science and catalysis. nih.gov

More recently, research has focused on developing more efficient and versatile methods for creating these structures. The classical synthesis of phenylglycine is limited, which has spurred the development of alternative strategies like transition metal-catalyzed C-H functionalization to modify the phenyl ring directly. researchgate.net This modern approach avoids the need for pre-functionalized starting materials and allows for the late-stage modification of complex molecules, representing a significant evolution in the synthetic chemist's toolkit for accessing novel phenylglycine derivatives. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-15(13,14)10(7-9(11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWOLWYFQBJQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Methylsulfonyl N Phenylglycine

Elucidation of Precursor Synthesis and Reactivity Profiles

The traditional approach to synthesizing the target compound involves the preparation of the N-phenylglycine core, followed by sulfonylation. Understanding the synthesis of this precursor and the reactivity of the involved functional groups is fundamental.

N-phenylglycine, the key precursor, can be synthesized through several distinct routes. Classical methods often involve the reaction of aniline (B41778) with a two-carbon glycine (B1666218) equivalent. A common laboratory preparation involves the reaction between aniline and chloroacetic acid, where the aniline acts as a nucleophile. prepchem.com

More contemporary and efficient methods have been developed. One mild and effective one-pot procedure involves the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides. This method utilizes copper(II) chloride dihydrate (CuCl₂·2H₂O) and potassium hydroxide (B78521) (KOH) to facilitate an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to yield the desired N-aryl glycine. nih.govrsc.org This approach is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.govrsc.org

Another powerful strategy is the direct N-arylation of glycine derivatives. Copper-catalyzed methods have been reported for the N-(hetero)arylation of amino acids, providing a direct route to the N-phenylglycine scaffold. rsc.org

The following table summarizes various synthetic approaches to the N-phenylglycine scaffold:

| Synthetic Method | Key Reagents | Key Features | Reference |

|---|---|---|---|

| Classical Alkylation | Aniline, Chloroacetic Acid, Base (e.g., NaOH) | Straightforward, traditional method. | prepchem.com |

| Rearrangement of N-Aryl Acetamides | 2-Chloro-N-aryl acetamide, CuCl₂·2H₂O, KOH | Mild, one-pot procedure; tolerant of various substituents. | nih.govrsc.org |

| Three-Component Reaction | Organozinc reagent, Amine (Aniline), Ethyl Glyoxylate | Convergent; allows for rapid library synthesis. | organic-chemistry.orgacs.org |

| Reductive Amination | Substituted-aniline, Glyoxylic Acid, Reducing Agent (H₂/Pd-C) | Forms an imine intermediate followed by reduction. |

The incorporation of the methylsulfonyl group onto the nitrogen atom of N-phenylglycine is a critical step. This transformation is typically achieved via a nucleophilic substitution reaction on a sulfonyl-containing electrophile.

The most common sulfonylation reagent for this purpose is methanesulfonyl chloride (CH₃SO₂Cl) . The reaction is generally performed under basic conditions, often referred to as the Schotten-Baumann reaction conditions. chimia.ch The base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide, serves to deprotonate the secondary amine of N-phenylglycine, increasing its nucleophilicity. The resulting anion then attacks the electrophilic sulfur atom of methanesulfonyl chloride, displacing the chloride leaving group and forming the stable sulfonamide bond.

Key variables that influence the yield and purity of the product include:

Temperature: The reaction is often carried out at low temperatures (e.g., 0–5 °C) to minimize potential side reactions.

Stoichiometry: A slight excess of the sulfonylation reagent is sometimes used to ensure complete conversion of the N-phenylglycine.

Solvent: Aprotic solvents like dichloromethane (B109758) or pyridine are commonly used.

Development of Novel Synthetic Pathways

Modern synthetic chemistry aims to develop more efficient, selective, and diverse routes to target molecules. For N-(methylsulfonyl)-N-phenylglycine and its analogs, this includes the use of transition-metal catalysis, organocatalysis, and multicomponent reactions.

Transition-metal catalysis offers powerful tools for C-H bond functionalization, providing novel ways to synthesize derivatives of the N-phenylglycine scaffold which can then be sulfonylated. Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed for the α-C-H functionalization of N-aryl glycine esters. thieme-connect.com For instance, a copper-catalyzed CDC reaction between N-aryl glycine esters and imides or amides allows for the synthesis of α-substituted α-amino acid esters through an oxidative C-H/N-H cross-coupling, using air as the terminal oxidant. thieme-connect.com Similarly, copper-catalyzed asymmetric C(sp³)-H cyanoalkylation of glycine derivatives has been achieved, demonstrating the utility of transition metals in creating complex amino acid structures. nih.gov

While direct transition-metal-catalyzed N-sulfonylation is less common for this specific substrate, the functionalization of the N-phenylglycine precursor using these methods represents an advanced strategy for generating molecular diversity.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy for the asymmetric functionalization of amino acids. These methods are particularly useful for modifying the glycine backbone to create chiral, non-canonical amino acids. For example, organocatalytic enantioselective radical reactions can be used to introduce sulfonyl groups into molecules. A photoinduced organocatalytic asymmetric radical sulfonylation has been developed to synthesize chiral β-sulfonyl carbonyl compounds, showcasing a method for C-S bond formation. rsc.org

Furthermore, organocatalytic strategies have been successfully applied to the enantioselective functionalization of glycine derivatives at the α-position. Chiral phosphoric acids and other organocatalysts can promote reactions like the aza-Henry reaction, Strecker reaction, and Mannich reaction on imines derived from glycine, providing access to a wide array of enantioenriched N-protected α-arylglycines. nih.gov These functionalized precursors can then undergo the standard sulfonylation to yield complex derivatives of this compound.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for building molecular complexity. The Ugi four-component reaction (Ugi-4CR) is a particularly powerful MCR for the synthesis of α-acylamino amides. illinois.eduyoutube.com

This reaction can be adapted for the synthesis of N-sulfonylphenylglycinamides, which are structurally very similar to the target molecule. chimia.ch The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. illinois.edu To synthesize a precursor for this compound, one could use:

An aldehyde (e.g., benzaldehyde)

An amine (e.g., ammonia (B1221849) or a primary amine)

A carboxylic acid (e.g., a sulfonylamino-containing carboxylic acid)

An isocyanide

Alternatively, and more directly for the synthesis of N-sulfonylphenylglycinamides, the components could be an aldehyde, an amine, a carboxylic acid, and an isocyanide, followed by a post-condensation N-sulfonylation of the resulting α-amino amide product. chimia.chnih.gov The Ugi reaction's ability to rapidly assemble complex, peptide-like scaffolds from simple building blocks makes it an exceptionally valuable tool for creating libraries of this compound derivatives for further study. chimia.chnih.gov

Optimization of Reaction Conditions and Yield Enhancement

Solvent Effects and Reaction Kinetics

The selection of an appropriate solvent is critical in the synthesis of this compound, which typically involves the reaction of N-phenylglycine with methanesulfonyl chloride in the presence of a base. The solvent not only facilitates the dissolution of reactants but also influences reaction rates and pathways. ingentaconnect.com

Commonly used organic solvents for this type of N-acylation reaction include dichloromethane, tetrahydrofuran (B95107), and pyridine. ucl.ac.uk The polarity of the solvent can have a pronounced effect on the reaction kinetics. For instance, in some acylation reactions, a decrease in solvent polarity has been observed to increase the reaction rate. nih.gov This is attributed to the stabilization of charged intermediates or transition states. nih.govstackexchange.com In the context of Friedel-Crafts acylation, the choice between polar and non-polar solvents can even dictate the regioselectivity of the reaction, determining whether the kinetic or thermodynamic product is favored. stackexchange.com

The reaction progress is often monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. Temperature control is also crucial, with lower temperatures (e.g., 0–5°C) often employed to minimize the formation of side products.

Catalyst Loading and Ligand Design in Catalytic Syntheses

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhance reaction efficiency and selectivity. In the synthesis of N-arylsulfonyl-α-amino acids and related compounds, transition metal-catalyzed cross-coupling reactions are of significant interest. encyclopedia.pub The optimization of these catalytic systems involves careful consideration of catalyst loading and ligand design.

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a critical parameter. While higher catalyst loading can increase the reaction rate, it also adds to the cost and can lead to higher levels of residual metal in the final product, which is a significant concern in pharmaceutical applications. acs.org Research efforts are focused on developing highly active catalysts that can achieve high yields with very low catalyst loadings, sometimes in the parts-per-million (ppm) range. rsc.orgnih.gov For instance, efficient copper-catalyzed N-arylation of amines has been achieved with ppm levels of catalyst. rsc.org The optimization of catalyst loading is a balancing act between achieving a desirable reaction rate and minimizing cost and metal contamination. nih.gov

Ligand Design: The ligand bound to the metal center is a key determinant of the catalyst's activity and selectivity. researchgate.net The design of new and effective ligands is an active area of research. For copper-catalyzed C-N coupling reactions, various ligands, such as 8-hydroxyquinolin-N-oxide and picolinamides, have been developed to promote the reaction under mild conditions and with low catalyst loadings. researchgate.netacs.orgsinocompound.com The ligand can influence the catalyst's electronic and steric properties, thereby affecting its reactivity and ability to tolerate various functional groups. researchgate.netsinocompound.com In some cases, a combination of multiple ligands can lead to a more robust and versatile catalytic system. nih.gov For palladium-catalyzed C-N cross-coupling, a wide array of phosphine (B1218219) ligands have been developed, each with specific advantages for certain substrates. acs.org The strategic design and selection of ligands are therefore crucial for developing efficient catalytic syntheses of this compound and its analogs.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. nih.gov The synthesis of this compound can benefit from the application of these principles, focusing on atom economy, the use of safer solvents, and waste minimization. rsc.orgbohrium.com

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Reactions with high atom economy are those that maximize the incorporation of all reactant atoms into the final product, thus minimizing the generation of waste. scranton.eduprimescholars.com

In the synthesis of this compound, the primary reaction involves the formation of an amide bond. Traditional methods for amide bond formation often use stoichiometric activating agents, which leads to the production of significant amounts of byproducts and poor atom economy. ucl.ac.uk Catalytic methods, on the other hand, can significantly improve atom economy by using only a small amount of a catalyst that is regenerated in the reaction cycle. bohrium.com

The calculation of atom economy provides a quantitative measure of the "greenness" of a synthetic route. For example, a substitution reaction might have a theoretical atom economy of 50%, meaning that half of the reactant atoms end up in the waste stream. scranton.edu By designing synthetic pathways that favor addition and rearrangement reactions over substitution and elimination reactions, chemists can significantly improve atom economy. scranton.edu

| Reaction Type | General Atom Economy | Example |

| Addition | High (often 100%) | Diels-Alder Reaction |

| Rearrangement | High (often 100%) | Beckmann Rearrangement primescholars.com |

| Substitution | Moderate to Low | Nucleophilic Acyl Substitution |

| Elimination | Low | Dehydration of an Alcohol |

This table provides a general overview of the atom economy for different reaction types.

Solvent-Free or Environmentally Benign Solvent Approaches

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a large portion of the waste generated. ingentaconnect.comgarph.co.uk Green chemistry encourages the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. semanticscholar.orgresearchgate.net

Environmentally Benign Solvents: Water is considered one of the greenest solvents due to its availability, low cost, and non-toxic nature. ingentaconnect.comwikipedia.org Reactions performed in water can sometimes exhibit enhanced rates and selectivities. ingentaconnect.com Other green solvent alternatives include supercritical fluids like carbon dioxide, ionic liquids, and bio-derived solvents such as glycerol (B35011) and ethyl lactate. researchgate.netwikipedia.orgspringerprofessional.de Polyethylene glycols (PEGs) are also considered green solvents as they are non-toxic and biodegradable. researchgate.netspringerprofessional.de

Solvent-Free Reactions: Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product purification. semanticscholar.org Solvent-free methods, such as triturating reactants together and then heating them directly, have been successfully applied to the synthesis of amides. semanticscholar.org

| Solvent Type | Key Characteristics | Examples |

| Conventional Organic Solvents | Often volatile, flammable, and toxic. ingentaconnect.com | Dichloromethane, Toluene, DMF ucl.ac.uk |

| Green Solvents | Low toxicity, biodegradable, renewable. garph.co.ukwikipedia.org | Water, Supercritical CO2, Ethyl Lactate researchgate.netwikipedia.org |

| Solvent-Free | No solvent used, minimal waste. semanticscholar.org | Direct heating of reactants. semanticscholar.org |

This table summarizes the characteristics of different solvent approaches.

Waste Minimization and Byproduct Management

A core tenet of green chemistry is the minimization of waste throughout the entire chemical process. emergingpub.comcore.ac.uk This involves not only improving reaction efficiency but also implementing strategies for the recovery and reuse of materials and the responsible management of any byproducts that are formed. emergingpub.combenthamdirect.com

In the pharmaceutical industry, where the production of complex molecules can generate significant waste, waste minimization is a critical focus. copadata.com Strategies for waste reduction include:

Solvent Recovery and Recycling: Implementing systems to purify and reuse solvents can dramatically reduce waste and operational costs. emergingpub.com

Process Intensification: Optimizing reaction conditions and using more efficient catalysts can lead to higher yields and less unreacted starting material. emergingpub.com

Byproduct Valorization: Instead of being discarded, byproducts can sometimes be converted into valuable products, turning a waste stream into a resource. longdom.org For example, waste from pharmaceutical production can potentially be used in the synthesis of nanomaterials. longdom.org

Elimination of Hazardous Reagents: Replacing toxic and hazardous reagents with safer alternatives is a key aspect of green chemistry and waste prevention. emergingpub.com

By adopting a holistic approach that considers the entire lifecycle of the synthesis, from starting materials to final product and waste streams, the environmental footprint of producing this compound can be significantly reduced. core.ac.uk

Mechanistic Investigations of Chemical Transformations Involving N Methylsulfonyl N Phenylglycine

Detailed Reaction Mechanisms of Formation Pathways

The synthesis of N-(methylsulfonyl)-N-phenylglycine primarily involves the formation of a stable nitrogen-sulfur bond, a transformation that builds upon the pre-existing N-phenylglycine scaffold.

The formation of this compound from N-phenylglycine and a sulfonylating agent, such as methanesulfonyl chloride, is a classic example of nucleophilic substitution at a sulfur center. This reaction proceeds through a mechanism analogous to nucleophilic acyl substitution on a carboxylic acid derivative. libretexts.orglibretexts.org

The process is typically conducted under basic conditions, utilizing a base like sodium hydroxide (B78521) or potassium carbonate. The reaction can be dissected into the following mechanistic steps:

Deprotonation: In the presence of a base, the secondary amine of N-phenylglycine is deprotonated. This step is crucial as it generates a more potent nucleophile, the corresponding amide anion.

Nucleophilic Attack: The resulting nitrogen anion attacks the electrophilic sulfur atom of methanesulfonyl chloride. This addition step leads to the formation of a transient, high-energy tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com In this intermediate, the sulfur atom is bonded to the nitrogen of the glycine (B1666218) moiety, the methyl group, two oxygen atoms, and the chlorine atom.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The sulfonyl group is reformed by the expulsion of the chloride ion, which is a good leaving group. This elimination step yields the final this compound product. libretexts.org

Table 1: Key Steps in the Sulfonylation of N-phenylglycine

| Step | Description | Intermediate/Product |

| 1. Activation | Deprotonation of the amine on N-phenylglycine by a base. | N-phenylglycinate anion |

| 2. Addition | Nucleophilic attack of the nitrogen anion on the sulfur atom of methanesulfonyl chloride. | Tetrahedral intermediate |

| 3. Elimination | Collapse of the tetrahedral intermediate with expulsion of the chloride leaving group. | This compound |

The core carbon-nitrogen (C-N) bond in the this compound molecule is part of the N-phenylglycine precursor. The methods for forming this bond are fundamental in organic synthesis and generally involve creating a link between an aliphatic carbon and a nitrogen atom. nptel.ac.inrsc.org

One of the historical and prominent methods for synthesizing N-phenylglycine is the Strecker amino acid synthesis . wikipedia.org This reaction involves a three-component condensation:

Aniline (B41778) (C₆H₅NH₂) acts as the nitrogen source.

Formaldehyde (CH₂O) provides the α-carbon of the glycine backbone.

Hydrogen cyanide (HCN) serves as the source for the carboxyl group precursor (a nitrile).

The mechanism involves the initial formation of an imine from aniline and formaldehyde, which is then attacked by the cyanide ion to form an α-aminonitrile (anilinoacetonitrile). Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the carboxylic acid functionality, completing the synthesis of N-phenylglycine. wikipedia.org

Alternative routes to form the C-N bond in N-phenylglycine and its derivatives include nucleophilic substitution reactions where aniline or an aniline derivative acts as a nucleophile, displacing a leaving group from an α-haloacetic acid derivative (e.g., chloroacetic acid). nptel.ac.in These reactions follow standard Sₙ2 pathways.

Reactivity of the this compound Core in Organic Reactions

The reactivity of this compound is a composite of the chemical properties of its constituent parts. The phenyl ring, the carboxylic acid, and the sulfonamide group can all participate in distinct chemical transformations.

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), a characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The regiochemical outcome of such reactions is governed by the directing effect of the N-(methylsulfonyl)glycine substituent [-N(SO₂CH₃)CH₂COOH].

This substituent is strongly deactivating towards EAS. The deactivating nature arises from two main factors:

Inductive Effect: The highly electronegative oxygen and nitrogen atoms pull electron density away from the ring.

Resonance Effect: The lone pair of electrons on the nitrogen atom is delocalized not only into the phenyl ring but also, and more significantly, into the powerful electron-withdrawing sulfonyl group (SO₂).

This strong delocalization onto the sulfonyl group greatly diminishes the nitrogen's ability to donate electron density to the phenyl ring, which is required to stabilize the arenium ion intermediate formed during electrophilic attack. Consequently, the electron-withdrawing character of the sulfonyl group dominates. Strongly deactivating groups are typically meta-directors. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are expected to occur at the meta-position of the phenyl ring, and will likely require harsh reaction conditions. masterorganicchemistry.com

The carboxylic acid group (-COOH) is a versatile functional handle that can undergo a variety of transformations typical for this class of compounds. chemistrytalk.org

Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form the corresponding esters. This is a reversible equilibrium-controlled process.

Amide Formation: The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This transformation usually requires the activation of the carboxyl group first, for instance, by converting it into a more reactive acyl chloride (using reagents like thionyl chloride, SOCl₂) or by using peptide coupling agents. mdpi.com

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to a primary alcohol, yielding N-(2-hydroxyethyl)-N-(methylsulfonyl)aniline.

Salt Formation: As an acid, it readily reacts with bases (e.g., sodium hydroxide) to form carboxylate salts.

Table 2: Representative Reactions of the Carboxylic Acid Group

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) | Ester |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride |

| Amide Formation | Amine (R'₂NH), Coupling agent (e.g., DCC, HATU) | Amide |

| Reduction | Lithium aluminum hydride (LiAlH₄), then H₂O | Primary Alcohol |

The N-methylsulfonyl group features a robust sulfonamide linkage (N-SO₂). While generally stable, this group can participate in specific reactions.

Hydrolysis: The sulfonamide bond can be cleaved under forcing acidic or basic conditions, although it is significantly more resistant to hydrolysis than a typical amide bond. This cleavage would regenerate N-phenylglycine and methanesulfonic acid or its salt.

N-Alkylation: In the presence of a very strong base capable of deprotonating the sulfonamide nitrogen (which is weakly acidic), the resulting anion can be alkylated with an alkyl halide.

Reductive Cleavage: Certain reductive methods can cleave the N-S bond, though this is less common and often requires specific reagents.

The stability of the methylsulfonyl group makes it an effective protecting group for the nitrogen atom in some synthetic contexts, as it is inert to many reaction conditions used to modify other parts of the molecule. researchgate.net

Kinetic and Thermodynamic Studies of Relevant Reactions

A thorough understanding of the chemical behavior of this compound in reactions necessitates detailed kinetic and thermodynamic analysis. This would involve measuring reaction rates under various conditions to determine rate laws and elucidating the energy changes that govern the spontaneity and position of chemical equilibria. However, specific studies providing this information for the target compound are not presently available.

Equilibrium Studies and Reaction Reversibility

Equilibrium studies are fundamental to understanding the extent to which a reaction proceeds and whether it is reversible. The position of equilibrium is described by the equilibrium constant (Keq), which is related to the standard Gibbs free energy change (ΔG°) for the reaction.

For reactions involving this compound, such as its formation from N-phenylglycine and methanesulfonyl chloride, understanding the equilibrium constant would be crucial for optimizing synthetic yields. The reversibility of reactions, for instance, the hydrolysis of the sulfonamide bond, would also be a key characteristic.

While thermodynamic data exists for the parent compound, N-phenylglycine, in complexation reactions, and equilibrium constants have been determined for photoreduction reactions involving N-phenylglycine, this information cannot be directly extrapolated to this compound due to the significant electronic and steric influence of the methylsulfonyl group. researchgate.netnih.gov

Table 2: Hypothetical Equilibrium Data for a Reaction of this compound

| Reaction | Temperature (°C) | Equilibrium Constant (Keq) | ΔG° (kJ/mol) | Reference |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Theoretical and Computational Studies of N Methylsulfonyl N Phenylglycine

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are a cornerstone in the theoretical study of N-(methylsulfonyl)-N-phenylglycine, offering a detailed view of its three-dimensional structure and the distribution of electrons within the molecule. These investigations are vital for predicting the compound's stability, reactivity, and interactions with other molecules.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its properties. The rotation around the N-C and N-S bonds gives rise to various spatial arrangements, or conformers, each with a distinct energy level. Computational studies, often employing methods like Density Functional Theory (DFT), are used to map the potential energy surface and identify the most stable conformers. pleiades.online For instance, in related N-substituted glycine (B1666218) systems, such as peptoids, the planarity of the N-SO2 group, stemming from the sp2-like nature of the nitrogen atom and the double-bond character of the S-N bond, significantly influences the conformational preferences. acs.org Studies on similar molecules have shown that N-aryl peptoid residues tend to exist as trans amides, which can lead to relatively low conformational heterogeneity. nih.gov

The presence of the methylsulfonyl group introduces specific steric and electronic effects that dictate the preferred conformations. For example, in N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones, which share the N-sulfonyl feature, computational studies have elucidated the stable relative configurations of enantiomers. acs.org These analyses are crucial for understanding how the molecule might bind to a biological target, as only specific conformers may be active.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comajchem-a.com

For this compound and its analogs, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. researchgate.netyoutube.com The distribution of the HOMO and LUMO across the molecule reveals which atoms are most involved in these frontier orbitals and thus most likely to participate in chemical reactions. mdpi.com For example, in related systems, the HOMO and LUMO can be spread over the entire molecule, suggesting that the entire structure contributes to its electronic properties and reactivity. mdpi.com Computational studies on N-substituted glycine derivatives have utilized DFT calculations to determine properties like electronegativity, chemical hardness, and softness, which are derived from HOMO and LUMO energies and provide insights into molecular stability and biological characteristics. acs.org

Computational Modeling of Reaction Mechanisms

Computational chemistry plays a vital role in unraveling the intricate details of chemical reactions involving this compound. By modeling the reaction pathways, chemists can gain a deeper understanding of how these reactions proceed, what intermediates are formed, and what factors control the reaction rate and outcome.

Transition State Characterization

A key aspect of modeling reaction mechanisms is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction and, consequently, its rate. nih.gov For reactions involving this compound, such as cyclization or substitution reactions, computational methods can be used to locate the transition state geometry. nih.gov

For instance, in the intramolecular Friedel–Crafts acylation of related N-([1,1′-biphenyl]-2-yl)-N-(methylsulfonyl)glycine, the success of the seven-membered ring cyclization was found to be dependent on the electron-withdrawing nature of the amino-protective group, a factor that influences the stability of the transition state. acs.org Similarly, in the stereocontrolled 1,3-nitrogen migration to form chiral α-amino acids, DFT calculations have been used to elucidate the cyclic transition state, providing insights into the reaction mechanism and stereocontrol. nih.govdicp.ac.cn

Reaction Pathway Elucidation and Energy Barriers

Once the reactants, products, and transition states are identified, the entire reaction pathway can be mapped out. This involves calculating the energy changes that occur as the molecule transforms from reactants to products. The energy barrier, or activation energy, is the energy difference between the reactants and the transition state and is a critical factor in determining the reaction's feasibility and speed. researchgate.net

Computational studies can compare different possible reaction pathways and determine the most likely one based on the calculated energy barriers. For example, in the context of C-H amination reactions, DFT calculations have been instrumental in understanding the mechanism, including the initial coordination of the substrate to a metal catalyst and the subsequent N-O cleavage through a cyclic transition state with a specific free energy barrier. nih.gov These calculations can reveal whether a reaction is likely to occur under specific conditions and can guide the design of catalysts or reaction conditions to favor a desired outcome. researchgate.net

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions before they are even attempted in the laboratory. This predictive power is invaluable for designing more efficient and selective synthetic routes.

For this compound, computational models can predict how the molecule will behave in various chemical transformations. For instance, the acidity of the α-proton in phenylglycine derivatives is known to facilitate racemization, and computational models can help to understand the factors that influence this process. mdpi.com

In the context of catalysis, computational studies can help to explain the stereoselectivity observed in reactions. For example, in the kinetic resolution of cyclic amines, detailed experimental and computational studies have revealed unexpected conformational effects that lead to different reactivity and selectivity, supporting a concerted 7-membered transition state model for acyl transfer. ethz.ch By understanding the interactions between the substrate, catalyst, and reagents at a molecular level, it is possible to design catalysts that favor the formation of a specific stereoisomer. rsc.org

Regioselectivity and Chemoselectivity Predictions

The structure of this compound features several distinct functional groups: a carboxylic acid, a sulfonamide, and a phenyl ring. This complexity raises questions of chemoselectivity (which group reacts) and regioselectivity (at which position on a group, like the phenyl ring, a reaction occurs).

Electronic and Steric Influences: The methylsulfonyl (mesyl) group is strongly electron-withdrawing. This electronic effect has a profound influence on the reactivity of the entire molecule. acs.org It enhances the acidity of the N-H proton in the parent sulfonamide and, crucially, the α-proton of the glycine moiety, a factor that is significant in its stereochemical stability. nih.gov This electron-withdrawing nature can stabilize intermediates that form during certain reactions, such as cyclizations.

Computational studies on related N-acyl and N-sulfonyl amino acids have shown that the electron-withdrawing character of the nitrogen substituent directly impacts the feasibility and yield of intramolecular reactions, such as Friedel-Crafts acylation. acs.org For this compound, theoretical models would predict that the phenyl ring is deactivated towards electrophilic substitution due to the mesyl group's influence. Any substitution would likely be directed to the meta position, a prediction that can be quantified by calculating the energies of the corresponding sigma-complex intermediates.

Chemoselectivity in Reactions: Computational models can predict which functional group will react under specific conditions by comparing the activation energy barriers for competing reaction pathways. Research on the reductive cleavage of secondary sulfonamides demonstrates high chemoselectivity. semanticscholar.org In these reactions, the N-S bond of the sulfonamide is cleaved under specific conditions, leaving other functional groups like esters, ketones, and halides untouched. semanticscholar.org Theoretical calculations can rationalize this selectivity by modeling the transition states for the reaction at the sulfonamide versus potential side reactions at other sites, showing a lower energy barrier for the desired transformation.

In reactions like alkylation, both steric and electronic factors, which can be modeled computationally, determine the outcome. While the N-sulfonyl group activates the nitrogen for certain transformations, the steric bulk of substituents on the nitrogen can hinder the approach of reagents, thereby influencing reaction rates and improving regioselectivity.

A summary of predicted reactivity based on functional group characteristics is presented below.

| Functional Group | Predicted Reactivity | Influencing Factors | Computational Insight |

| Carboxylic Acid | Can undergo standard transformations (e.g., esterification, reduction, decarboxylation). | Reaction conditions (acidic, basic, oxidative). | Modeling transition states for decarboxylation or esterification. |

| Sulfonamide | N-S bond is cleavable under specific reductive conditions. semanticscholar.org | Reagent choice (e.g., ethyl benzoylformate and a phosphine). semanticscholar.org | Calculation of activation barriers to predict chemoselective cleavage. semanticscholar.org |

| Phenyl Ring | Deactivated towards electrophilic substitution. | Strong electron-withdrawing effect of the N-sulfonyl group. acs.org | Mapping electrostatic potential; calculating energies of intermediates for ortho-, meta-, and para- attack. acs.org |

| α-Carbon | Prone to deprotonation due to acidic C-H bond. | Electron-withdrawing phenyl and methylsulfonyl groups. nih.gov | Calculation of pKa and stability of the resulting carbanion. |

Stereochemical Outcome Prediction in Chiral Transformations

This compound is a chiral molecule, with a stereocenter at the α-carbon of the glycine unit. Predicting and controlling the stereochemical outcome of its reactions is critical, particularly in the synthesis of enantiomerically pure compounds.

Atropisomerism and Conformational Analysis: In addition to the point chirality at the α-carbon, related N-sulfonyl-N-aryl compounds can exhibit atropisomerism, which is chirality arising from restricted rotation around a single bond. acs.org For this compound, rotation around the N-phenyl and N-sulfonyl bonds can be hindered. Computational methods, such as DFT, are used to calculate the energy barriers to rotation around these bonds. acs.org By identifying the most stable conformations (ground states) and the transition states for their interconversion, it is possible to predict whether stable, separable atropisomers can exist. Studies on similar N-sulfonyl derivatives have confirmed the planarity of the N-SO₂ unit and its role in creating a high rotational barrier. acs.org

Predicting Enantioselectivity in Catalysis: A major application of computational chemistry is in predicting the stereochemical outcome of asymmetric catalysis. For the synthesis of chiral amino acids like phenylglycine, enantioselective C-H amination is a powerful strategy. nih.govdicp.ac.cn In these reactions, a chiral catalyst, often a rhodium or iron complex, directs the formation of one enantiomer over the other. nih.govdicp.ac.cn

Theoretical studies can elucidate the mechanism of such reactions and pinpoint the origin of enantioselectivity. This is typically achieved by:

Modeling the entire catalytic cycle.

Identifying the stereo-determining transition state.

Calculating the energies of the two diastereomeric transition states that lead to the (R) and (S) products.

The difference in activation energy (ΔΔG‡) between these two transition states allows for a quantitative prediction of the enantiomeric excess (e.e.) of the reaction. Studies on the iron-catalyzed C-H amination to produce N-protected phenylglycine derivatives have successfully used this approach. dicp.ac.cn For example, calculations with a chiral (R,R)-FeBIP catalyst predicted the formation of the (S)-amino acid with 91% e.e., which aligns well with experimental results. dicp.ac.cn

The table below summarizes key findings from experimental and computational studies on related chiral transformations, illustrating the predictive power of these theoretical methods.

| Reaction Type | Catalyst/Conditions | Observed Outcome | Computational Rationale |

| Asymmetric C-H Amination | Chiral Ruthenium Catalyst | High yield and e.e. (e.g., 86% yield, 89% e.e. for a related amino acid). nih.gov | The catalyst's C₂-symmetric helical structure creates a chiral pocket that favors one transition state geometry over its diastereomer. dicp.ac.cn |

| Asymmetric C-H Amination | Chiral Iron Catalyst ((R,R)-FeBIP) | 95% yield, 91% e.e. for (S)-phenylglycine derivative. dicp.ac.cn | DFT calculations show a lower activation energy for the transition state leading to the (S)-product. dicp.ac.cn |

| Peptide Synthesis | Basic conditions (e.g., HATU/DIPEA) | Potential for racemization at the α-carbon. nih.gov | The increased acidity of the α-proton facilitates enolization, leading to loss of stereochemical integrity. Computational models can predict the stability of the planar enolate intermediate. nih.gov |

| Atropisomerism | N-sulfonyl dibenzoazepinones | Separation of stable atropisomers confirmed by chiral HPLC. acs.org | DFT calculations of rotational energy barriers around the Ar–N(SO₂) axis predict high barriers (e.g., ΔG‡ = 131.6 kJ/mol), confirming their stability. acs.org |

These examples demonstrate that theoretical and computational studies are not merely descriptive but are predictive tools that can guide the development of stereoselective syntheses involving this compound and its derivatives.

Stereoselective Synthesis and Stereochemical Aspects of N Methylsulfonyl N Phenylglycine and Its Derivatives

Enantioselective Synthesis Strategies for Chiral Analogues

The creation of single-enantiomer chiral analogues of N-(methylsulfonyl)-N-phenylglycine can be approached through several strategic disconnections. Key among these are the use of chiral auxiliaries to guide the stereochemical outcome of a reaction and the application of asymmetric catalysis to create the desired stereocenter.

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. For the synthesis of chiral α-amino acid derivatives, including analogues of this compound, several types of chiral auxiliaries have proven effective.

One prominent class of chiral auxiliaries is the oxazolidinones, which can be prepared from readily available amino alcohols. wikipedia.org The N-acylated oxazolidinone can undergo diastereoselective alkylation, aldol (B89426) reactions, and other transformations. For instance, an N-acyl oxazolidinone derived from a glycine (B1666218) equivalent could be alkylated to introduce a substituent at the α-carbon, with the stereochemistry being controlled by the chiral auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched α-substituted amino acid.

Sulfur-based chiral auxiliaries, such as thiazolidinethiones and N-sulfinyloxazolidinones, have also been employed in the asymmetric synthesis of amino acids. scielo.org.mxacs.org For example, N-acylthiazolidinethiones derived from phenylglycine have been used to achieve high diastereoselectivity in various transformations. scielo.org.mx The general principle involves attaching the achiral glycine backbone, protected with a methylsulfonyl group, to a chiral auxiliary. The subsequent functionalization of the α-carbon is then directed by the stereocenter on the auxiliary.

A general synthetic route utilizing a chiral auxiliary for the synthesis of a chiral analogue of this compound is depicted below:

Attachment of Auxiliary: Reaction of N-(methylsulfonyl)glycine with a chiral auxiliary (e.g., an amino alcohol to form an oxazolidinone).

Diastereoselective Functionalization: Deprotonation at the α-carbon followed by reaction with an electrophile to introduce a substituent. The bulky nature of the auxiliary directs the incoming electrophile to one face of the enolate.

Cleavage of Auxiliary: Hydrolysis or other cleavage methods to release the chiral α-substituted this compound derivative and recover the auxiliary.

| Chiral Auxiliary Type | General Application | Potential for this compound Analogues |

| Oxazolidinones | Asymmetric alkylation, aldol reactions. wikipedia.org | Can be used to introduce chirality at the α-carbon of the glycine backbone. |

| Thiazolidinethiones | Asymmetric aldol reactions, Michael additions. scielo.org.mx | Effective for creating carbon-carbon bonds with high diastereoselectivity. |

| N-Sulfinyloxazolidinones | Asymmetric synthesis of various organosulfur compounds. acs.org | Offers a route to introduce chirality through reactions involving the sulfinyl group. |

| Camphorsultam | Asymmetric Diels-Alder, aldol, and Michael reactions. wikipedia.org | Provides high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. |

| Pseudoephedrine | Asymmetric alkylation of amides. wikipedia.org | Can be used as a chiral auxiliary for the diastereoselective alkylation of N-(methylsulfonyl)glycinamides. |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nih.gov Various catalytic strategies can be envisioned for the synthesis of chiral this compound derivatives.

One such strategy is the asymmetric hydrogenation of a dehydroamino acid precursor. For example, a nickel-catalyzed asymmetric hydrogenation of an α-benzamidocinnamic acid ester has been explored for the synthesis of methylsulfonyl-substituted phenylalanine. researchgate.net A similar approach could be adapted for this compound analogues by synthesizing an appropriate α,β-unsaturated precursor and subjecting it to hydrogenation with a chiral catalyst, such as one based on rhodium or ruthenium with chiral phosphine (B1218219) ligands.

Catalytic asymmetric Strecker reactions provide another powerful route to unnatural α-amino acids. researchgate.net This involves the enantioselective addition of cyanide to an imine, catalyzed by a chiral catalyst. For the synthesis of this compound derivatives, an imine could be formed from an appropriate aldehyde and N-(methylsulfonyl)aniline, followed by a catalytic asymmetric hydrocyanation.

Recent advances in photoredox catalysis have also enabled the asymmetric synthesis of unnatural α-amino acids. These methods often involve the generation of a radical species that adds to a chiral acceptor. While direct examples for this compound are not prevalent, the principles can be extended. For instance, a visible light-driven protocol has been developed for the synthesis of N-H–tetrahydroquinolines using N-aryl amino acids and maleimides, proceeding through an electron donor-acceptor complex. nih.gov

| Asymmetric Catalysis Strategy | Catalyst Type | Application to this compound Analogues |

| Asymmetric Hydrogenation | Chiral Ni, Rh, or Ru complexes. researchgate.net | Hydrogenation of a dehydroamino acid precursor to introduce a chiral center. |

| Asymmetric Strecker Synthesis | Chiral thiourea (B124793) or metal catalysts. researchgate.net | Enantioselective synthesis of α-aminonitriles as precursors to the target amino acid. |

| Asymmetric Phase-Transfer Catalysis | Chiral quaternary ammonium (B1175870) salts. | Alkylation of N-(methylsulfonyl)glycine derivatives under biphasic conditions. |

| Asymmetric C-H Functionalization | Chiral transition metal catalysts. nih.gov | Direct, enantioselective introduction of a substituent at the α-carbon. |

Diastereoselective Control in Functionalization Reactions

When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Controlling the stereochemical outcome of such reactions is crucial. In the context of this compound derivatives that are already chiral, further functionalization must be conducted with high diastereoselectivity.

For instance, if a chiral N-(methylsulfonyl)-α-amino acid is used as a starting material, its subsequent modification, such as the alkylation of the carboxylic acid group or further substitution on the phenyl ring, must be designed to avoid racemization and to control the formation of new stereocenters.

Catalyst-controlled diastereoselection is a powerful strategy where the stereochemical outcome is dictated by the chiral catalyst rather than the existing stereocenter in the substrate. nih.gov This allows for the synthesis of any desired diastereomer by simply choosing the appropriate enantiomer of the catalyst.

Stereochemical Purity Determination Methodologies

The determination of stereochemical purity, specifically the enantiomeric excess (ee) or diastereomeric ratio (dr), is a critical step in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most common and reliable methods for this purpose. nih.govacs.org

For this compound and its derivatives, a suitable chiral HPLC method would involve the separation of the enantiomers or diastereomers on a column packed with a chiral selector. Common chiral selectors include polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), cyclodextrins, and protein-based phases. The choice of the mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving good separation.

Another approach is the use of pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govresearchgate.net Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) or (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) react with the amino acid to form diastereomeric adducts with distinct retention times. nih.gov

| Method | Principle | Application to this compound |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. nih.gov | Direct analysis of enantiomeric excess. |

| Derivatization with CDA followed by HPLC | Conversion of enantiomers into diastereomers, which are then separated on an achiral column. nih.govresearchgate.net | Indirect method for determining enantiomeric purity. |

| Chiral Gas Chromatography (GC) | Separation of volatile derivatives on a chiral stationary phase. | Applicable if the compound can be derivatized to a volatile form. |

| Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents | Formation of diastereomeric complexes in solution, leading to distinct NMR signals for the enantiomers. | Can provide a direct measure of enantiomeric ratio. |

Chirality Transfer in this compound-Mediated Reactions

Chirality transfer, also known as memory of chirality, is a phenomenon where the stereochemical information from a chiral center is transmitted to a new stereocenter within the same molecule during a reaction, often through a transient chiral intermediate. unimi.it In the context of this compound, if the molecule possesses a chiral center, this chirality could potentially influence the stereochemical outcome of reactions at a different site.

For example, if a chiral this compound derivative is used as a ligand for a metal catalyst, the chirality of the ligand could be transferred to the product of the catalyzed reaction. The N-sulfonyl and carboxylate groups can act as coordination sites for a metal, forming a chiral environment around the metal center.

Furthermore, studies on phenylglycine derivatives have shown that the conformation around the Cα-C' bond is influenced by the stereochemistry at the α-carbon. mdpi.com This conformational preference can, in turn, direct the approach of a reagent to a reactive site in the molecule, leading to a stereoselective transformation. While specific examples involving this compound are not extensively documented, the principles of chirality transfer observed in similar amino acid systems suggest that such phenomena could be exploited in reactions mediated by chiral derivatives of this compound.

Derivatization and Structural Modification of N Methylsulfonyl N Phenylglycine

Synthesis of Analogues and Homologs for Structure-Reactivity Relationship Studies

The phenyl group of N-(methylsulfonyl)-N-phenylglycine is a prime target for modification to study how electronic and steric effects influence the molecule's properties. The introduction of various substituents onto the aromatic ring can significantly alter characteristics such as lipophilicity, electron density, and binding interactions with molecular targets.

Research has focused on synthesizing derivatives with substituents at different positions on the phenyl ring. For example, adding electron-donating groups like a methyl group or electron-withdrawing groups such as chloro or trifluoromethyl has been explored. chemscene.com The synthesis of these analogues typically starts with the appropriately substituted N-phenylglycine, which is then reacted with methanesulfonyl chloride under basic conditions.

These modifications have been shown to impact the molecule's biological activity. For instance, the introduction of a trifluoromethyl group to create N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine has been investigated for its potential neuroprotective effects. chemscene.com Similarly, fluorophenyl derivatives have been studied as potential activators of specific potassium channels. The position of the substituent on the phenyl ring is also critical, as different isomers can exhibit varied biological activities and binding affinities. nih.gov

Table 1: Examples of this compound Analogues Modified at the Phenyl Moiety

| Compound Name | Substituent on Phenyl Ring | CAS Number |

|---|---|---|

| N-(3-Methylphenyl)-N-(methylsulfonyl)glycine | 3-Methyl | 363571-47-5 |

| N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine | 5-Chloro, 2-Methyl | 362715-18-2 |

| N-[3-(Trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine | 3-Trifluoromethyl | 392313-41-6 |

The methylsulfonyl group is a key feature of the molecule, imparting significant electron-withdrawing properties that enhance the stability of the N-S bond and influence the acidity of the glycine (B1666218) proton. While less commonly explored than phenyl ring modifications, alterations to this group are an important aspect of structure-reactivity studies.

One area of investigation involves replacing the methyl group with larger alkyl or aryl moieties to create N-(alkylsulfonyl)- or N-(arylsulfonyl)-N-phenylglycine derivatives. For example, the synthesis of N-alpha-(arylsulfonylglycyl)amidinophenylalanine amides has been reported, demonstrating the feasibility of incorporating larger sulfonyl groups, such as a naphthylsulfonyl group. nih.gov These changes can modulate the steric bulk and electronic nature of the sulfonamide, potentially leading to different biological activities and target selectivities. Studies on N-(arylsulfonyl)- and N-(aroyl)-N-(arylmethyloxy)glycines as inhibitors of certain enzymes further highlight the importance of the sulfonyl moiety in molecular recognition. acs.org

The carboxylic acid is a versatile functional group that can be readily modified to produce a wide range of derivatives, including esters and amides. These modifications are critical for creating prodrugs, altering pharmacokinetic properties, and forming conjugates.

Esterification of the carboxylic acid to form this compound esters is a common strategy. vulcanchem.com For instance, the synthesis of the corresponding methyl ester has been achieved through standard acid-catalyzed esterification or by using coupling agents. prepchem.com These esters can serve as intermediates for further reactions or as final compounds with altered solubility and cell permeability.

Amide bond formation is another key functionalization strategy. The carboxylic acid can be activated and coupled with various amines to generate a diverse library of amide derivatives. This approach is fundamental in medicinal chemistry for creating peptidomimetics and other complex molecules. nih.gov For example, N-phenylglycine derivatives have been incorporated into larger structures through amide linkages to explore their potential as anti-inflammatory agents. nih.govresearchgate.net

Conjugation Strategies for Hybrid Molecule Design

The design of hybrid molecules involves chemically linking two or more distinct pharmacophores to create a single molecule with a multi-target profile or improved properties. This compound can serve as a core scaffold for such designs.

One strategy involves conjugating the N-phenylglycine framework with other biologically active moieties, such as heterocyclic systems or other amino acid derivatives. nih.govmdpi.com For example, phenylglycinamide derivatives have been merged with fragments of known channel antagonists to create hybrid compounds with potential broad-spectrum anticonvulsant activity. nih.gov This approach aims to combine the beneficial properties of different molecular entities into one agent. The linkage is typically achieved through stable covalent bonds, often by forming an amide at the carboxylic acid position of the glycine core. mdpi.com The resulting hybrid molecules may exhibit synergistic effects or a novel mechanism of action derived from their constituent parts.

Development of this compound-Based Prodrugs or Bioconjugates

The functional groups of this compound make it a suitable candidate for incorporation into prodrugs or larger bioconjugates, such as antibody-drug conjugates (ADCs). These strategies aim to improve the delivery, stability, or targeting of the parent molecule.

The development of bioconjugates involves attaching the molecule to a larger biological entity, like a peptide or protein. rjsocmed.commdpi.com The carboxylic acid is the most common handle for such conjugation, typically reacting with amine groups (e.g., lysine (B10760008) residues) on a protein to form a stable amide bond. This requires activation of the carboxylic acid, for example, as an N-hydroxysuccinimide (NHS) ester. While direct examples involving this compound are not extensively documented in public literature, the chemical principles are well-established. For instance, reagents containing a methylsulfonyl group have been developed for the specific arylation of cysteine residues in proteins, indicating the compatibility of this moiety in bioconjugation schemes. nih.gov

Prodrug strategies often involve masking the carboxylic acid group as an ester, which can be cleaved in vivo by metabolic enzymes to release the active parent compound. This can enhance oral absorption and modify the pharmacokinetic profile of the molecule.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(3-Methylphenyl)-N-(methylsulfonyl)glycine |

| N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine |

| N-[3-(Trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine |

| N-(Fluorophenyl)-N-(methylsulfonyl)glycine |

| Methanesulfonyl chloride |

| N-phenylglycine |

| N-alpha-(2-naphthylsulphonylglycyl)-4-amidinophenylalaninpiperidide |

| N-(methylsulfonyl)-N-[3-[3-[4-(methylsulfonyl)phenoxy]propoxy]-5-(octadecyloxy)phenyl]glycine methyl ester |

| N-hydroxysuccinimide (NHS) |

| Aniline (B41778) |

| Chloroacetic acid |

| 4-aminoacetophenone |

| (1S,3R)-1-aminocyclopentane-1, 3-dicarboxylic acid |

| (+)-alpha-methyl-4-carboxyphenylglycine |

Applications of N Methylsulfonyl N Phenylglycine in Advanced Organic Transformations

Role as a Building Block in Complex Molecule Synthesis

The inherent functionalities of N-(methylsulfonyl)-N-phenylglycine allow it to serve as a foundational element in the synthesis of more elaborate molecules, particularly in the realms of peptidomimetics and heterocyclic chemistry.

Incorporation into Peptidomimetic Structures

Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved stability, bioavailability, and receptor selectivity. diva-portal.org The N-substituted glycine (B1666218) framework is a key element in this field. The incorporation of an acyl sulfonamide group, such as the one present in this compound, is a recognized strategy in the design of peptidomimetics. This substitution can modify the conformational properties of the peptide backbone and enhance metabolic stability by replacing a labile peptide bond. diva-portal.org

Research into phenylalanine-based carbamates has demonstrated the synthesis of acyl sulfonamides as C-terminal functional groups in peptide-like structures. diva-portal.org This approach highlights the feasibility of integrating the this compound motif into peptide chains to create novel peptidomimetic drugs with potentially enhanced therapeutic properties. researchgate.net

Precursor for Heterocyclic Compounds

Heterocyclic compounds are integral to medicinal chemistry and materials science. mdpi-res.comrsc.orgnih.gov this compound and its derivatives have been successfully employed as precursors for the synthesis of various nitrogen-containing heterocycles. For instance, research has shown that the chiral version of this compound, (S)-N-(methylsulphonyl)phenylglycine, can be a starting material for producing heterocyclic structures like 5-oxazolidinones and 4-imidazolidinones. These transformations underscore the utility of the compound's backbone in constructing cyclic systems.

The general reactivity of N-phenylglycine derivatives in palladium-catalyzed reactions to form nitrogen heterocycles further suggests the potential of this compound in similar synthetic strategies. researchgate.net

Potential as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Asymmetric catalysis is crucial for producing enantiomerically pure compounds, a vital requirement in the pharmaceutical industry. The chiral nature of this compound presents opportunities for its use in stereoselective transformations.

Ligand Design for Metal-Catalyzed Asymmetric Reactions

Chiral ligands are fundamental to asymmetric metal catalysis, where they bind to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. acs.org While direct applications of this compound as a primary ligand in widely-used catalytic systems are not extensively documented, its structural components—a glycine backbone and a sulfonamide group—are found in various successful chiral ligands. acs.orgmdpi.com

The design of C2-symmetric ligands, which are highly effective in asymmetric catalysis, often incorporates amino acid derivatives like phenylglycine. taltech.ee The nitrogen and oxygen atoms of the glycine and sulfonyl groups in this compound have the potential to coordinate with metal centers, suggesting its promise as a scaffold for developing new chiral ligands for a range of metal-catalyzed reactions, including hydrogenations and C-C bond-forming reactions. researchgate.net

Chiral Auxiliary in Stereoselective Syntheses

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to guide a diastereoselective reaction, after which it is cleaved to yield an enantiomerically enriched product. nih.gov Phenylglycine and its derivatives are well-established chiral auxiliaries. taltech.eeresearchgate.net The use of sulfinamide-based auxiliaries, which share functional similarity with the N-methylsulfonyl group, is a robust strategy for the asymmetric synthesis of chiral amines through the addition of nucleophiles to N-sulfinylimines. researchgate.net

The this compound structure can serve in a similar capacity. By using an enantiomerically pure form of the compound, it is possible to direct the stereochemistry of reactions at a proximal position. Subsequent removal of the N-(methylsulfonyl)-phenylglycine group would unveil a new chiral center with high enantiopurity. This approach is particularly valuable in the synthesis of non-canonical amino acids and other complex chiral building blocks. nih.govunimi.it

Participation in Cascade Reactions and Multistep Syntheses

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. wikipedia.org This strategy significantly increases synthetic efficiency and aligns with the principles of green chemistry. nih.gov20.210.105

N-phenylglycine and its analogs have been shown to participate in visible-light-promoted photoredox cascade reactions. researchgate.net Specifically, a cascade reaction involving N-phenylglycine and N-tosylimine has been reported, demonstrating the ability of this scaffold to engage in complex, multistep transformations. researchgate.net The electron-withdrawing nature of the methylsulfonyl group in this compound can influence its reactivity in such processes, potentially opening new avenues for designing novel cascade sequences. These reactions can rapidly generate molecular complexity from simple starting materials, providing streamlined access to intricate structures like those found in natural products. nih.gov

Advanced Spectroscopic and Structural Analysis Research on N Methylsulfonyl N Phenylglycine

High-Resolution NMR Spectroscopy for Conformational and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei. For a molecule like N-(methylsulfonyl)-N-phenylglycine, NMR studies are pivotal in defining its conformational preferences in solution.

While specific research on this compound is limited, data from analogous N-substituted glycine (B1666218) derivatives and sulfonamides provide a robust framework for interpretation. acs.orgacs.orgrsc.org The proton (¹H) and carbon-¹³ (¹³C) NMR spectra are fundamental to its structural characterization. For instance, in similar N-substituted glycine derivatives, the methylene (B1212753) protons of the glycine unit typically appear as a singlet in the ¹H NMR spectrum, with chemical shifts influenced by the electronic nature of the nitrogen substituent. acs.org For this compound, this peak would be expected in the range of 3.5 to 4.5 ppm. The methyl protons of the sulfonyl group would present as a sharp singlet, while the aromatic protons of the phenyl ring would exhibit a complex multiplet pattern.

In the ¹³C NMR spectrum, the carbonyl carbon of the glycine moiety is expected to resonate downfield, typically around 170 ppm. acs.org The methylene carbon and the methyl carbon of the sulfonyl group would appear at distinct chemical shifts, providing a complete carbon fingerprint of the molecule. Conformational studies on phenylglycine analogues have demonstrated that variable temperature NMR experiments can reveal the presence of different conformers and allow for the determination of the thermodynamic parameters associated with their interchange. rsc.orgrsc.org Such studies on this compound could elucidate the rotational barriers around the N-C and N-S bonds.

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning NMR signals and mapping out the covalent framework of complex molecules. For this compound, several 2D NMR experiments would be particularly informative.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) couplings. In this compound, COSY would be instrumental in assigning the protons within the phenyl ring by showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a flexible molecule like this compound, NOESY can help to determine the preferred conformation in solution by identifying through-space interactions between the phenyl ring protons and the protons of the methylsulfonyl and glycine moieties.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state, where they are free from the averaging effects of molecular tumbling in solution. tandfonline.com This technique is particularly powerful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net

For this compound, ssNMR could be used to:

Characterize different crystalline forms: By comparing the ¹³C and ¹⁵N ssNMR spectra of different batches or crystallization products, distinct polymorphs can be identified. researchgate.net

Probe intermolecular interactions: ssNMR is sensitive to hydrogen bonding and other intermolecular interactions that define the crystal packing. researchgate.net This can provide insights into how the molecules are arranged in the solid state.

Study molecular dynamics: Variable temperature ssNMR experiments can be used to investigate the motional processes occurring in the solid state, such as the rotation of the methyl group or phenyl ring.

Studies on sulfanilamide (B372717) polymorphs have demonstrated the utility of ¹³C and ¹⁵N ssNMR in distinguishing between different crystal forms and understanding the variations in their molecular mobility. researchgate.net Similar approaches could be applied to this compound to gain a deeper understanding of its solid-state behavior.

Single-Crystal X-ray Diffraction Studies for Absolute Configuration and Packing

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. tcd.ie

Although a crystal structure for this compound has not been reported in publicly available databases, the methodology for its analysis is well-established. The process would involve:

Crystal Growth: Growing a high-quality single crystal of this compound, which can be a challenging step.

Data Collection: Mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam to collect a diffraction pattern. researchgate.net

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to generate a detailed structural model.

The resulting crystal structure would provide invaluable information, including:

Molecular Conformation: The precise conformation of the molecule in the solid state, revealing the torsional angles around the key rotatable bonds.

Intermolecular Interactions: A detailed map of the hydrogen bonds, van der Waals interactions, and any other non-covalent interactions that govern the crystal packing. This is crucial for understanding the physical properties of the solid material. For instance, studies on glycine derivatives have shown how molecular packing in the crystal lattice, influenced by these interactions, can affect properties like melting point. mdpi.com

Absolute Configuration: If the molecule is chiral and crystallizes in a non-centrosymmetric space group, SC-XRD can be used to determine its absolute configuration.

The analysis of the crystal structures of related compounds, such as D-phenylglycine aminotransferase, has provided detailed insights into their molecular architecture and has been achieved with high resolution. nih.gov Similarly, the crystal structures of various sulfonamide derivatives have been determined, revealing the intricate network of intermolecular interactions that dictate their solid-state assembly. nih.gov

Table 1: Representative Crystallographic Data for Related Compound Classes

| Parameter | Example Sulfonamide Derivative mdpi.com | Example Glycine Derivative researchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 15.673 | - |

| b (Å) | 4.7447 | - |

| c (Å) | 17.615 | - |

| β (°) | 99.067 | - |

| Volume (ų) | 1293.6 | - |

| Z | 4 | - |

Advanced Mass Spectrometry Techniques for Mechanistic Interrogation